molecular formula C21H26N2O B14743772 21,22-Dihydrostrychnidine CAS No. 2054-82-2

21,22-Dihydrostrychnidine

Cat. No.: B14743772
CAS No.: 2054-82-2
M. Wt: 322.4 g/mol
InChI Key: KZTJNVKGHFKUCI-JUCGOJCYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

21,22-Dihydrostrychnidine is a derivative of strychnine, an alkaloid known for its potent effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions: 21,22-Dihydrostrychnidine can be synthesized through the reduction of strychnine using lithium aluminium hydride in refluxing tetrahydrofuran . This method involves the hydrogenation of the strychnine molecule, leading to the formation of the dihydro derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale hydrogenation processes similar to those used in laboratory settings. These methods ensure the efficient and consistent production of the compound for research and potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions: 21,22-Dihydrostrychnidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride is frequently used for reduction reactions.

    Substitution: Alkyl halides are often used in substitution reactions to form quaternary ammonium salts.

Major Products Formed: The major products formed from these reactions include various oxo and hydroxy derivatives, as well as quaternary ammonium salts, each with distinct chemical and pharmacological properties .

Mechanism of Action

21,22-Dihydrostrychnidine exerts its effects primarily through interactions with glycine receptors in the central nervous system. It acts as an antagonist, blocking the inhibitory effects of glycine and leading to increased neuronal excitability . This mechanism is similar to that of strychnine, but the specific structural modifications in this compound may result in different pharmacological profiles and therapeutic potentials.

Comparison with Similar Compounds

Uniqueness: 21,22-Dihydrostrychnidine is unique due to its specific structural modifications, which result in different chemical and biological properties compared to other strychnine derivatives. These differences make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

2054-82-2

Molecular Formula

C21H26N2O

Molecular Weight

322.4 g/mol

IUPAC Name

(4S,4aS,5aS,13aS,15aS,15bR)-2,3,4,4a,5,5a,7,8,13a,14,15,15a,15b,16-tetradecahydro4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinoline

InChI

InChI=1S/C21H26N2O/c1-2-4-16-15(3-1)21-7-9-22-12-13-6-10-24-17-5-8-23(16)20(21)19(17)14(13)11-18(21)22/h1-4,13-14,17-20H,5-12H2/t13-,14+,17+,18+,19+,20+,21?/m1/s1

InChI Key

KZTJNVKGHFKUCI-JUCGOJCYSA-N

Isomeric SMILES

C1CN2[C@H]3[C@@H]4[C@H]1OCC[C@H]5[C@@H]4C[C@H]6C3(CCN6C5)C7=CC=CC=C72

Canonical SMILES

C1CN2C3C4C1OCCC5C4CC6C3(CCN6C5)C7=CC=CC=C72

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.